molecular formula C15H15ClN2 B2589711 1-Benzylindol-6-amine;hydrochloride CAS No. 2490398-69-9

1-Benzylindol-6-amine;hydrochloride

Cat. No.: B2589711
CAS No.: 2490398-69-9
M. Wt: 258.75
InChI Key: KIWZTMIANAOMAA-UHFFFAOYSA-N
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Description

1-Benzylindol-6-amine;hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a benzyl group attached to the indole ring, which is further modified with an amine group at the 6th position and a hydrochloride salt.

Preparation Methods

The synthesis of 1-Benzylindol-6-amine;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and benzylamine.

    Reaction Conditions: The indole is first nitrated to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amine group.

    Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzylindol-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-Benzylindol-6-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylindol-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

    Pathways: It affects signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

1-Benzylindol-6-amine;hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl and amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylindol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;/h1-10H,11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWZTMIANAOMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490398-69-9
Record name 1-benzyl-1H-indol-6-amine hydrochloride
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